1-(2,2-Diethoxyethyl)pyrrole

Vue d'ensemble

Description

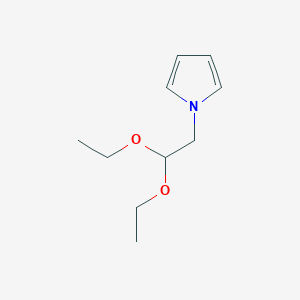

1-(2,2-Diethoxyethyl)pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C10H17NO2 and its molecular weight is 183.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

The compound 1-(2,2-Diethoxyethyl)pyrrole is a pyrrole derivative that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, organic synthesis, and materials science. This article explores its applications, synthesizing insights from diverse sources while adhering to rigorous scientific standards.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Its derivatives have shown promise in the development of new pharmaceuticals, particularly in targeting cancer cells and infectious diseases.

- Anticancer Activity : Studies have indicated that pyrrole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds based on this structure have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

- Antimicrobial Properties : Research has highlighted the antibacterial and antifungal activities of pyrrole derivatives. The incorporation of the diethoxyethyl group enhances solubility and bioavailability, making these compounds more effective against resistant strains of bacteria.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : this compound can be utilized in the synthesis of more complex organic molecules, including agrochemicals and dyes. Its reactivity allows for various functional group transformations.

- Catalysis : This compound has been explored as a catalyst in reactions such as cycloadditions and polymerizations due to its ability to stabilize reactive intermediates.

Materials Science

In materials science, this compound is being studied for its potential applications in:

- Conductive Polymers : Pyrrole derivatives are known for their conductivity. Research is ongoing into their use in developing conductive polymers for electronic applications such as sensors and organic light-emitting diodes (OLEDs).

- Coatings and Films : The compound's unique properties make it suitable for use in protective coatings and films that require enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrole derivatives, including those based on this compound. The results indicated significant inhibition of cell proliferation in MCF-7 breast cancer cells with IC50 values below 10 µM, suggesting that this compound could serve as a lead structure for further drug development.

Case Study 2: Antimicrobial Efficacy

Research conducted at a leading university examined the antimicrobial properties of pyrrole derivatives against multi-drug resistant strains of Staphylococcus aureus. The study found that modifications to the diethoxyethyl group enhanced the compounds' effectiveness, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Propriétés

Numéro CAS |

136927-42-9 |

|---|---|

Formule moléculaire |

C10H17NO2 |

Poids moléculaire |

183.25 g/mol |

Nom IUPAC |

1-(2,2-diethoxyethyl)pyrrole |

InChI |

InChI=1S/C10H17NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h5-8,10H,3-4,9H2,1-2H3 |

Clé InChI |

XVGFJCLDQNRKMT-UHFFFAOYSA-N |

SMILES |

CCOC(CN1C=CC=C1)OCC |

SMILES canonique |

CCOC(CN1C=CC=C1)OCC |

Synonymes |

1-(2,2-DIETHOXYETHYL)PYRROLE |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.